molecular formula C17H21NO4S B2443548 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide CAS No. 2035022-10-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide

Cat. No. B2443548
CAS RN: 2035022-10-5
M. Wt: 335.42
InChI Key: OOKNPNCGBNLZJK-DUXPYHPUSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one derivatives were designed, synthesized, and evaluated for their anticonvulsant activities . Another study reported the synthesis of new thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For instance, a series of biphenyl compounds were obtained by Suzuki coupling reaction . Another study reported the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the UV–Vis absorption spectrum of a compound consists of one major band that lies in the visible region at 400 nm .

Scientific Research Applications

Polymerization and Materials Science

Polymerization Techniques

The synthesis and polymerization of novel acrylamide compounds have significant applications in materials science. For instance, N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-ethyl]-acrylamide, a novel functional acrylamide, was synthesized and shown to be homopolymerizable and copolymerizable with methyl methacrylate (MMA), demonstrating the versatility of acrylamides in polymer chemistry (Ling et al., 1999).

Surface Modification of Polymers

Acrylamides have been employed for the surface modification of polymers, demonstrating the utility of these compounds in creating functionalized materials with specific properties. This includes the grafting of acrylamide onto copolymers for enhanced surface characteristics (Ruckert & Geuskens, 1996).

Synthetic Chemistry

Novel Synthesis Methods

Research into the synthesis of novel functionalized monomers based on kojic acid, which involves the reaction of specific acrylate monomers to create polymers with antimicrobial activity, highlights the broader applicability of acrylamides in producing functional materials (Saraei et al., 2016).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of novel compounds, including the formation of pyrazole rings from acrylamide derivatives, underscores the importance of acrylamides in facilitating efficient and novel synthetic routes for complex molecules (Fahim et al., 2019).

Biomedical Applications

Drug Delivery Systems

Acrylamides have been incorporated into the design of biodegradable hydrogels with potential applications as drug delivery systems. These hydrogels, developed through free radical polymerization of acrylamide and acrylic acid, showcase the role of acrylamide derivatives in creating novel materials for biomedical applications (Elvira et al., 2002).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, one study found that a compound clearly inhibits the Na v 1.1 channel .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For example, one study found that a compound had a high-degree protection against the MES-induced seizures with ED 50 value of 4.3 mg/kg and TD 50 value of 160.9 mg/kg .

Future Directions

The future directions for the research of similar compounds include the development of small-molecule activators targeting specifically Na v 1.1 channels to design potential drugs for treating epilepsy . Another direction is the evaluation of these compounds for their cytotoxic potential .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c19-17(18-7-10-23-14-5-8-20-9-6-14)4-2-13-1-3-15-16(11-13)22-12-21-15/h1-4,11,14H,5-10,12H2,(H,18,19)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKNPNCGBNLZJK-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1SCCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide

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